B613199 DL-Isoleucine CAS No. 3107-04-8

DL-Isoleucine

Cat. No. B613199
CAS RN: 3107-04-8
M. Wt: 131.2
InChI Key:
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Description

DL-Isoleucine appears as a white crystalline powder. It has a caramel, maple syrup odor and slightly bitter taste. It is used as a flavor ingredient in baked goods, breakfast cereals, condiments, meat products, milk products, nonalcoholic beverages, and soups12.



Synthesis Analysis

The chemical synthesis of isoleucine leads to a mixture of DL-isoleucine and DL-alloisoleucine3. The preparation of DL-isoleucine from the mixture was studied3. When the mixture was reacted with 1,5-naphthalenedisulfonic acid in water, DL-isoleucine formed the less soluble 1,5-naphthalenedisulfonate and could be separated in the form of the salt from the mixture3. The soluble DL-alloisoleucine salt was easily epimerized by heating in acetic acid in the presence of salicylaldehyde3.



Molecular Structure Analysis

The molecular structure of DL-Isoleucine can be viewed as a 2D Mol file or as a computed 3D SD file45. A reinvestigation of the crystal structure of the 1:1 mixture of the two racemates DL-isoleucine and DL-allo-isoleucine, with a detailed analysis of interatomic distances between alternative side-chain positions, reveals a systematic distribution of the four stereoisomers in this crystal6.



Chemical Reactions Analysis

The chemical reactions of DL-Isoleucine are not well documented. However, it is known that DL-Isoleucine can be converted to 2-ketobutyrate in the presence of isoleucine dehydrogenase7. Additionally, DL-Isoleucine can be converted to D-alloisoleucine by acetylation and epimerization by acetic anhydride8.



Physical And Chemical Properties Analysis

DL-Isoleucine has a density of 1.0±0.1 g/cm³, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C11. It has a molar refractivity of 34.9±0.3 cm³, a polar surface area of 63 Ų, and a molar volume of 126.6±3.0 cm³11. The crystalline L- and DL-forms of leucine and isoleucine have different mechanical properties12.


Scientific Research Applications

Genetic Metabolism and Type 2 Diabetes

DL-Isoleucine, as a part of branched-chain amino acids (BCAAs), has been associated with the metabolism and the risk of type 2 diabetes. Studies have shown a causal relationship between BCAA metabolism and the development of type 2 diabetes, emphasizing the role of genetic predisposition in impairing the metabolism of isoleucine and other BCAAs (Lotta et al., 2016).

Role in Liver Disease

DL-Isoleucine has been recognized for its role in the treatment and understanding of liver diseases. Particularly, in liver cirrhosis, the balance of BCAAs like isoleucine is crucial. Studies have uncovered that hypoisoleucinemia, a condition characterized by low levels of isoleucine, can contribute to complications in liver cirrhosis patients (Plauth & Schütz, 2011).

Influence on Ruminant Nutrition

In the realm of animal science, DL-Isoleucine plays a significant role in ruminant nutrition. The degradation products of isoleucine and other amino acids are crucial for the biosynthesis of specific nutrients for ruminal cellulolytic bacteria, highlighting the broad influence of isoleucine beyond human health (Andries et al., 1987).

Metabolomics in Disease Understanding

DL-Isoleucine's role extends to the field of metabolomics, where it is a key biomarker for understanding diseases like rheumatoid arthritis. Metabolomics studies have identified isoleucine and other metabolites as potential biomarkers, offering insights into the pathogenesis of diseases and their diagnosis (Li et al., 2020).

Inborn Errors of Isoleucine Degradation

DL-Isoleucine is also central in the study of inborn errors of metabolism. Specific disorders related to the degradation pathway of isoleucine have been identified, offering insights into their diagnosis and treatment. These disorders often present with neurological and metabolic symptoms, underlining the significance of isoleucine in various biochemical pathways (Korman, 2006).

properties

IUPAC Name

2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901480
Record name 2-Amino-3-methyl-pentanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
Record name DL-Isoleucine
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Record name (±)-erythro-Isoleucine
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Record name dl-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Solubility

21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name dl-Isoleucine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

DL-Isoleucine

CAS RN

73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8
Record name l-isoleucine
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Record name DL-ISOLEUCINE
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Record name L-allo-Isoleucine
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Record name Isoleucine
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Record name 2-Amino-3-methyl-pentanoic acid
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Record name DL-allo-isoleucine
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Record name Allo-L-isoleucine
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Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Isoleucine
Reactant of Route 2
DL-Isoleucine
Reactant of Route 3
DL-Isoleucine
Reactant of Route 4
DL-Isoleucine
Reactant of Route 5
DL-Isoleucine
Reactant of Route 6
DL-Isoleucine

Citations

For This Compound
10
Citations
E Benedetti, C Pedone, A Sirigu - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
… of DL-isoleucine and show that the same simple re- … of DL-isoleucine, we refer to the configuration of the a-carbon atom only). The rela- tionship between such layers in DL-isoleucine …
Number of citations: 32 scripts.iucr.org
T Shiraiwa, A Ikawa, K Sakaguchi… - Bulletin of the Chemical …, 1984 - journal.csj.jp
An alkaline solution containing L-phenylalanine (L-Phe) and one of DL-valine, DL-leucine, and DL-isoleucine is allowed to selectively form a precipitate composed of L-Phe and the …
Number of citations: 12 www.journal.csj.jp
C Hongo, R Yoshioka, M Tohyama… - Bulletin of the …, 1984 - journal.csj.jp
… in water, DL-isoleucine formed … DL-isoleucine salt and the epimerization of the soluble DL-alloisoleucine salt. Dı-Isoleucine salt was obtained in a yield of up to 95% from a DL-isoleucine…
Number of citations: 10 www.journal.csj.jp
T Takeuchi, R Horikawa, T Tanimura - Journal of Chromatography A, 1984 - Elsevier
… An aliquot of 20 ml of 1 mM DL-isoleucine in the mobile phase was injected into the column, and the separation was effected in the descending mode at a flow-rate of 1.1 ml/min. …
Number of citations: 45 www.sciencedirect.com
JS Butts, H Blunden, MS Dunn - Journal of Biological Chemistry, 1937 - cabdirect.org
… The fate of dl-leucine, dl-norleucine, and dl-isoleucine in the normal animal. … dl-Isoleucine showed significant liver glycogen deposition and, under certain conditions, gave rise to …
Number of citations: 33 www.cabdirect.org
M Tašner, B Prugovečki, Ž Soldin, S Prugovečki… - Polyhedron, 2013 - Elsevier
… acid: β-alanine, l-serine or dl-isoleucine were obtained by the reaction of the dinuclear … ·H 2 O (2) and [Mo 2 O 4 (acac) 2 (dl-isoleucine)] (3) were determined by single crystal X-ray …
Number of citations: 12 www.sciencedirect.com
WAH Huffman, AW Ingersoll - Journal of the American Chemical …, 1951 - ACS Publications
… pure DL-isoleucine by repeated crystallization of the mixture from water or aqueous alcohol, in which DL-isoleucine is … In the present work N-acetyl-DLisoleucine was resolved with (-)-a-…
Number of citations: 36 pubs.acs.org
H Oku, T Sakihama, I Chinen - Bioscience, biotechnology, and …, 1996 - Taylor & Francis
Isoleucine (Ile) is a precursor for the biosynthesis of anteiso-fatty acids in rat skin, and among the four possible stereoisomers of Ile, l-Ile, and l-allo-Ile were selectively used for …
Number of citations: 4 www.tandfonline.com
LL Miller, EL Alling - The Journal of Experimental Medicine, 1947 - ncbi.nlm.nih.gov
… administered dog hemoglobin show that oral supplements of dl-methionine and l-cystine improve the efficiency of utilization of hemoglobin N, while a fed supplement of dl-isoleucine …
Number of citations: 5 www.ncbi.nlm.nih.gov
N Muller - Journal of fluorine chemistry, 1987 - Elsevier
… recently undertaken in this laboratory for a convenient synthesis of 5,5,5-trifluoro-DL-isoleucine … It is known that DL-isoleucine is considerably less water soluble than DL-alloisoleucine …
Number of citations: 27 www.sciencedirect.com

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